N-(3-chloro-2-methylphenyl)-5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
N-(3-CHLORO-2-METHYLPHENYL)-5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with various functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Introduction: Various functional groups are introduced through reactions such as halogenation, sulfonylation, and amination.
Final Assembly: The final compound is assembled through coupling reactions, often using reagents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
N-(3-CHLORO-2-METHYLPHENYL)-5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLORO-2-METHYLPHENYL)-2-(2,6-DICHLOROPHENOXY)ACETAMIDE
- N-(3-CHLORO-2-METHYLPHENYL)-3-(3-FLUOROPHENYL)-2-PROPENAMIDE
Uniqueness
N-(3-CHLORO-2-METHYLPHENYL)-5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H22ClFN4O4S |
---|---|
Molecular Weight |
529.0 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-[(3-fluorophenyl)methyl-(furan-2-ylmethyl)amino]-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H22ClFN4O4S/c1-16-20(26)9-4-10-21(16)29-24(32)23-22(13-28-25(30-23)36(2,33)34)31(15-19-8-5-11-35-19)14-17-6-3-7-18(27)12-17/h3-13H,14-15H2,1-2H3,(H,29,32) |
InChI Key |
USKCMOWWLMVPOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NC(=NC=C2N(CC3=CC(=CC=C3)F)CC4=CC=CO4)S(=O)(=O)C |
Origin of Product |
United States |
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